6-Chloro-1,1,1,2,2,3,3,4,4-nonafluoro-5-iodohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Chloro-1,1,1,2,2,3,3,4,4-nonafluoro-5-iodohexane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with halogenating agents such as iodine monochloride (ICl) or chlorine gas (Cl2) under controlled conditions . Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
6-Chloro-1,1,1,2,2,3,3,4,4-nonafluoro-5-iodohexane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Scientific Research Applications
6-Chloro-1,1,1,2,2,3,3,4,4-nonafluoro-5-iodohexane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-1,1,1,2,2,3,3,4,4-nonafluoro-5-iodohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions . The presence of multiple halogen atoms allows the compound to form strong halogen bonds with electron-rich sites on target molecules, influencing their reactivity and stability . Additionally, the compound’s hydrophobic nature enables it to interact with lipid membranes and proteins, affecting their function and structure .
Comparison with Similar Compounds
6-Chloro-1,1,1,2,2,3,3,4,4-nonafluoro-5-iodohexane can be compared with other halogenated compounds such as:
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane: Similar in structure but lacks the chlorine atom, resulting in different reactivity and applications.
1-Iodo-1H,1H,2H,2H-perfluorodecane: Contains a longer carbon chain and different halogenation pattern, leading to variations in physical and chemical properties.
Nonafluoro-1-iodobutane: A shorter chain analog with distinct reactivity and uses in organic synthesis.
Properties
CAS No. |
113419-03-7 |
---|---|
Molecular Formula |
C6H3ClF9I |
Molecular Weight |
408.43 g/mol |
IUPAC Name |
6-chloro-1,1,1,2,2,3,3,4,4-nonafluoro-5-iodohexane |
InChI |
InChI=1S/C6H3ClF9I/c7-1-2(17)3(8,9)4(10,11)5(12,13)6(14,15)16/h2H,1H2 |
InChI Key |
BDWUFWLLBYZWAP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.